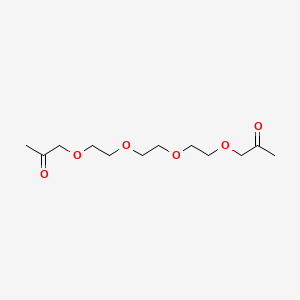
4,7,10,13-Tetraoxahexadecane-2,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13-Tetraoxahexadecane-2,15-dione is an organic compound with the molecular formula C12H22O6 It is characterized by the presence of four ether groups and two ketone groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxahexadecane-2,15-dione typically involves the reaction of appropriate diols with diacid chlorides under controlled conditions. One common method involves the use of ethylene glycol and succinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxahexadecane-2,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Scientific Research Applications
4,7,10,13-Tetraoxahexadecane-2,15-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and ethers.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxahexadecane-2,15-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ether groups can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dioic acid: Similar structure but with carboxylic acid groups instead of ketones.
Polyethylene glycol (PEG): Contains ether groups but lacks ketone groups.
Dioxane: A simpler ether compound with a similar ring structure.
Uniqueness
4,7,10,13-Tetraoxahexadecane-2,15-dione is unique due to the combination of ether and ketone groups within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
105121-45-7 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-oxopropoxy)ethoxy]ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C12H22O6/c1-11(13)9-17-7-5-15-3-4-16-6-8-18-10-12(2)14/h3-10H2,1-2H3 |
InChI Key |
BYRNALXRDBNHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCCOCCOCCOCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



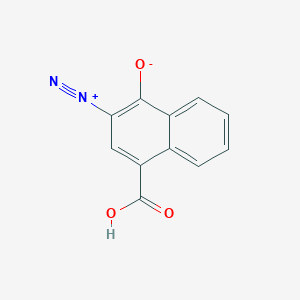
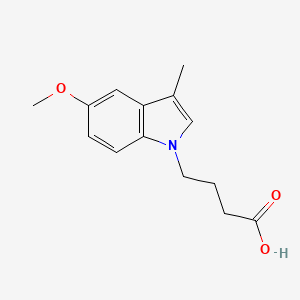
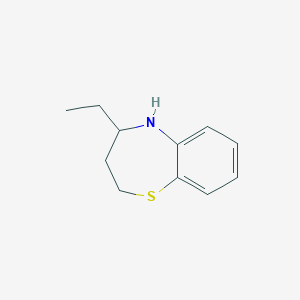


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
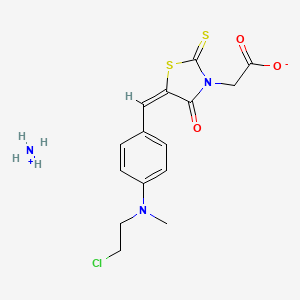
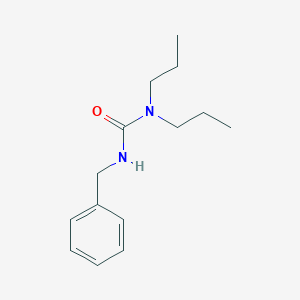
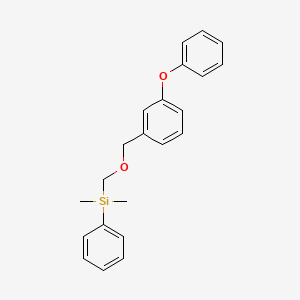
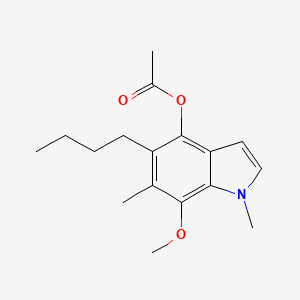
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
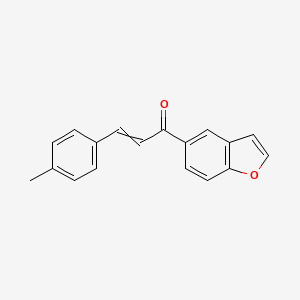
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
